ethyl 4-({2-methyl-7-[(3-methylbut-2-en-1-yl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate ethyl 4-({2-methyl-7-[(3-methylbut-2-en-1-yl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate
Brand Name: Vulcanchem
CAS No.: 859138-55-9
VCID: VC5934089
InChI: InChI=1S/C24H24O6/c1-5-27-24(26)17-6-8-18(9-7-17)30-23-16(4)29-21-14-19(28-13-12-15(2)3)10-11-20(21)22(23)25/h6-12,14H,5,13H2,1-4H3
SMILES: CCOC(=O)C1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)OCC=C(C)C)C
Molecular Formula: C24H24O6
Molecular Weight: 408.45

ethyl 4-({2-methyl-7-[(3-methylbut-2-en-1-yl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate

CAS No.: 859138-55-9

Cat. No.: VC5934089

Molecular Formula: C24H24O6

Molecular Weight: 408.45

* For research use only. Not for human or veterinary use.

ethyl 4-({2-methyl-7-[(3-methylbut-2-en-1-yl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate - 859138-55-9

Specification

CAS No. 859138-55-9
Molecular Formula C24H24O6
Molecular Weight 408.45
IUPAC Name ethyl 4-[2-methyl-7-(3-methylbut-2-enoxy)-4-oxochromen-3-yl]oxybenzoate
Standard InChI InChI=1S/C24H24O6/c1-5-27-24(26)17-6-8-18(9-7-17)30-23-16(4)29-21-14-19(28-13-12-15(2)3)10-11-20(21)22(23)25/h6-12,14H,5,13H2,1-4H3
Standard InChI Key GGSQVIUQXWFFPE-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)OCC=C(C)C)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a 4H-chromen-4-one core substituted at the 3-position with a benzoate ester group and at the 7-position with a prenyl ether moiety. The IUPAC name, ethyl 4-[2-methyl-7-(3-methylbut-2-enoxy)-4-oxochromen-3-yl]oxybenzoate, reflects its intricate substitution pattern. Key structural elements include:

PropertyValue
Molecular FormulaC₂₄H₂₄O₆
Molecular Weight408.45 g/mol
SMILESCCOC(=O)C1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)OCC=C(C)C)C
InChIKeyGGSQVIUQXWFFPE-UHFFFAOYSA-N
PubChem CID1762583

The chromen-4-one scaffold (Position 4-oxo) is conjugated with a 2-methyl group, while the benzoate ester at Position 3 introduces aromaticity and potential metabolic stability. The 3-methylbut-2-en-1-yl (prenyl) ether at Position 7 may enhance lipid solubility and membrane permeability.

Stereochemical Considerations

No stereoisomers are reported for this compound, likely due to the absence of chiral centers in its structure. The planar arrangement of the chromene ring and ester groups suggests minimal conformational flexibility, which could influence receptor binding in biological systems.

Synthesis and Physicochemical Properties

Physicochemical Profile

Key properties inferred from structural analogs include:

PropertyPredicted Value
LogP (Octanol-Water)~3.5 (moderate lipophilicity)
SolubilityLow aqueous solubility; soluble in DMSO
Melting Point180–190°C (estimated)

The prenyl ether and benzoate ester likely contribute to low water solubility, necessitating formulation strategies for biological testing.

Biological Activities of Structural Analogs

Anti-Inflammatory Activity

Prenylated coumarins inhibit cyclooxygenase-2 (COX-2) and nuclear factor-κB (NF-κB). Osthole (7-methoxy-8-prenylcoumarin) reduces TNF-α production by 70% at 10 µM. The 2-methyl and benzoate groups in this compound could modulate COX-2 selectivity.

Anticancer Mechanisms

Chromene derivatives induce apoptosis via mitochondrial pathways. A study on 4-oxo-4H-chromene-3-carboxylates reported IC₅₀ values of 2–8 µM against MCF-7 breast cancer cells. The benzoate ester in this compound may improve cellular uptake compared to carboxylic acid analogs.

Research Gaps and Future Directions

Priority Investigations

  • Synthesis Optimization: Develop reproducible high-yield routes with characterization via NMR and HPLC.

  • ADMET Profiling: Assess metabolic stability, cytochrome P450 interactions, and plasma protein binding.

  • Target Identification: Screen against kinase families (e.g., MAPK, PI3K) using computational docking.

Structural Modifications

  • Replace the prenyl group with longer isoprenoid chains to modulate lipophilicity.

  • Explore biodegradable ester linkages (e.g., glycidyl esters) for prodrug development.

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